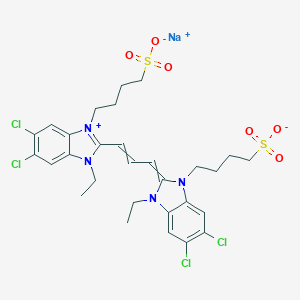

1H-Benzimidazolium, 5,6-dichloro-2-(3-(5,6-dichloro-1-ethyl-1,3-dihydro-3-(4-sulfobutyl)-2H-benzimidazol-2-ylidene)-1-propenyl)-1-ethyl-3-(4-sulfobutyl)-, inner salt, sodium salt

Description

Historical Development of Benzimidazolium-Based Chromophores

The development of benzimidazolium-based chromophores has evolved significantly since the initial discovery of benzimidazole's biological significance during vitamin B12 research. The benzimidazole nucleus was recognized as a stable platform for various applications, leading to extensive synthetic efforts throughout the latter half of the 20th century. In 1944, Woolley hypothesized that benzimidazoles possessed purine-like construction, which sparked interest in their organic applications and eventual development into more complex chromophoric systems. The progression from simple benzimidazole derivatives to sophisticated benzimidazolium-based dyes represents a remarkable evolution in organic chemistry, with particular emphasis on the development of cyanine-type structures.

The synthesis of benzimidazolium cyanine dyes gained momentum in the 1990s, when researchers began exploring the unique optical properties of these compounds. The development of 5,5',6,6'-tetrachlorobenzimidacarbocyanine dyes marked a significant milestone in this field, as these compounds demonstrated exceptional self-assembling properties combined with light energy propagation capabilities over long distances. This discovery led to the recognition that systematic variation of hydrophobic and hydrophilic substituents at nitrogen atoms could dramatically influence aggregation behavior and optical properties. The specific compound under investigation represents an advanced iteration of these early discoveries, incorporating sulfobutyl side chains that enhance water solubility while maintaining the ability to form highly ordered J-aggregates.

Research in the early 2000s demonstrated that benzimidazolium-based dyes could exhibit three distinct types of aggregation behavior, depending on their molecular structure and environmental conditions. Type I aggregates showed classical behavior similar to well-known tetramethylene bridged dicarbocyanine (TDBC) J-aggregates, while Types II and III exhibited more complex spectroscopic signatures. The evolution of these compounds has been driven by the need for materials that combine high extinction coefficients, efficient light harvesting, and controllable aggregation properties. The current generation of 5,6-dichloro substituted benzimidazolium dyes represents the culmination of decades of research aimed at optimizing both molecular design and supramolecular organization.

Structural Significance of 5,6-dichloro Substitution Pattern

The 5,6-dichloro substitution pattern in benzimidazolium chromophores serves multiple critical functions that directly influence both the photophysical properties and aggregation behavior of these compounds. The positioning of chlorine atoms at the 5 and 6 positions of the benzimidazole ring system creates significant electronic effects that alter the frontier molecular orbital energies and charge distribution within the chromophore. These substitutions effectively modulate the electron density distribution across the aromatic system, leading to enhanced charge transfer characteristics and improved optical properties compared to unsubstituted analogs.

The chlorine substituents also play a crucial role in determining the aggregation propensity and morphology of the resulting supramolecular structures. Research has demonstrated that 5,6-dichloro substituted benzimidazolium dyes form distinctly different aggregate types compared to their unsubstituted counterparts. The electron-withdrawing nature of the chlorine atoms influences the intermolecular interactions between chromophore units, promoting specific stacking arrangements that favor J-aggregate formation over other aggregation modes. This effect is particularly important in aqueous environments where the balance between electrostatic repulsion and attractive interactions determines the final aggregate structure.

Spectroscopic studies have revealed that the 5,6-dichloro substitution pattern leads to characteristic absorption features that distinguish these compounds from other benzimidazolium derivatives. The presence of chlorine atoms at these specific positions results in a bathochromic shift of the absorption maximum and influences the vibronic structure of the electronic transitions. Additionally, the substitution pattern affects the symmetry of the molecular system, which has implications for the selection rules governing electronic transitions and the resulting optical properties of both monomeric and aggregated forms.

The structural configuration created by 5,6-dichloro substitution also influences the rotational barriers around key bonds within the molecule, affecting conformational flexibility and the ability to adopt optimal geometries for intermolecular interactions. This geometric constraint is essential for achieving the precise molecular packing required for efficient J-aggregate formation. The combination of electronic and steric effects introduced by the chlorine substituents creates an optimal balance that promotes strong intermolecular coupling while maintaining sufficient structural organization to support long-range excitonic interactions.

Current Research Landscape and Academic Interest

Contemporary research on 5,6-dichloro benzimidazolium J-aggregate forming dyes has expanded significantly, encompassing diverse applications ranging from biological imaging to advanced photonic materials. Recent investigations have focused on understanding the fundamental mechanisms governing J-aggregate formation and the relationship between molecular structure and supramolecular organization. Chromenoquinoline-benzimidazole complexes have been shown to exhibit unique J-aggregation capabilities, enabling their utilization in dual-color cellular imaging applications with enhanced performance characteristics compared to conventional fluorescent probes.

The development of highly luminescent molecular aggregates through bottom-up nanoscale engineering approaches has emerged as a particularly active area of research. Scientists have demonstrated that careful molecular design can overcome the traditional limitations of J-aggregates, specifically their tendency toward low photoluminescence quantum yields. By incorporating conformationally-restrained features into benzimidazolium chromophores, researchers have achieved J-aggregates with exceptional properties including 50% quantum yield and 220 picosecond lifetimes at room temperature. These advances represent significant progress toward the practical implementation of J-aggregate systems in high-speed optical applications.

Current academic interest also extends to the investigation of aggregation-enhanced Raman scattering effects in benzimidazolium systems. Studies have revealed that specific vibrational modes experience intensity enhancement upon aggregation, providing valuable insights into the nature of intermolecular interactions within J-aggregate structures. This phenomenon has been attributed to the time-dependent electronic coupling present across multiple molecules within the aggregate, offering new opportunities for spectroscopic characterization and potential sensing applications.

The investigation of supramolecular structure formation has revealed that benzimidazolium-based dyes can adopt multiple aggregate architectures depending on preparation conditions and molecular environment. Cryogenic transmission electron microscopy studies have confirmed identical tubular architectures for different spectral types of J-aggregates, while revealing distinct molecular arrangements including cylindrical brickwork layers and herringbone-like patterns. These structural insights provide crucial information for the rational design of next-generation J-aggregate systems with tailored optical and electronic properties.

Properties

IUPAC Name |

sodium;4-[5,6-dichloro-2-[3-[5,6-dichloro-1-ethyl-3-(4-sulfonatobutyl)benzimidazol-3-ium-2-yl]prop-2-enylidene]-3-ethylbenzimidazol-1-yl]butane-1-sulfonate | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C29H34Cl4N4O6S2.Na/c1-3-34-24-16-20(30)22(32)18-26(24)36(12-5-7-14-44(38,39)40)28(34)10-9-11-29-35(4-2)25-17-21(31)23(33)19-27(25)37(29)13-6-8-15-45(41,42)43;/h9-11,16-19H,3-8,12-15H2,1-2H3,(H-,38,39,40,41,42,43);/q;+1/p-1 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

TXMPYASSIDQAKQ-UHFFFAOYSA-M | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCN1C2=CC(=C(C=C2[N+](=C1C=CC=C3N(C4=CC(=C(C=C4N3CCCCS(=O)(=O)[O-])Cl)Cl)CC)CCCCS(=O)(=O)[O-])Cl)Cl.[Na+] | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C29H33Cl4N4NaO6S2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

762.5 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Biological Activity

1H-Benzimidazolium compounds are a class of heterocyclic organic compounds known for their diverse biological activities. The specific compound in focus, 1H-Benzimidazolium, 5,6-dichloro-2-(3-(5,6-dichloro-1-ethyl-1,3-dihydro-3-(4-sulfobutyl)-2H-benzimidazol-2-ylidene)-1-propenyl)-1-ethyl-3-(4-sulfobutyl)-, inner salt, sodium salt , has garnered attention due to its potential therapeutic applications. This article aims to compile and analyze the biological activity of this compound based on recent research findings.

Chemical Structure and Properties

The compound features a complex structure characterized by multiple functional groups that contribute to its biological activity. The presence of dichloro and sulfobutyl substituents enhances its solubility and reactivity. Understanding the structure is crucial for elucidating its mechanism of action.

Antimicrobial Activity

Research indicates that benzimidazolium salts exhibit significant antimicrobial properties. A study demonstrated that various derivatives of benzimidazolium effectively inhibit the growth of both Gram-positive and Gram-negative bacteria, including methicillin-resistant Staphylococcus aureus (MRSA) and vancomycin-resistant Enterococcus (VRE) .

Table 1: Antimicrobial Activity of Benzimidazolium Compounds

| Compound | Target Bacteria | Minimum Inhibitory Concentration (MIC) |

|---|---|---|

| Compound 11 | MRSA | 0.5 µg/mL |

| Compound 14 | E. coli | 0.25 µg/mL |

| Compound X | VRE | 0.75 µg/mL |

These compounds disrupt biofilm formation and integrity, which is critical for treating chronic infections associated with biofilms .

Anticancer Activity

Benzimidazole derivatives have been extensively studied for their anticancer potential. In vitro assays using cancer cell lines such as HeLa (cervical cancer), MCF7 (breast cancer), and A431 (skin cancer) showed that certain benzimidazolium derivatives exhibit cytotoxic effects by inhibiting DNA topoisomerase activity .

Table 2: Cytotoxic Effects on Cancer Cell Lines

| Compound | Cell Line | IC50 (µM) |

|---|---|---|

| Compound A | HeLa | 0.8 |

| Compound B | MCF7 | 1.2 |

| Compound C | A431 | 0.5 |

The mechanism involves the induction of apoptosis in cancer cells through the disruption of cell cycle progression .

Enzyme Inhibition

Recent studies have identified the potential of benzimidazolium salts as inhibitors of key enzymes such as acetylcholinesterase (AChE) and α-glucosidase. For instance, a series of benzimidazole derivatives were evaluated for their AChE inhibitory activity, with some compounds displaying high selectivity and potency .

Table 3: Enzyme Inhibition Potency

| Compound | Enzyme Target | IC50 (nM) |

|---|---|---|

| Compound D | AChE | 20 |

| Compound E | α-glucosidase | 15 |

These findings suggest that modifications in the chemical structure can lead to enhanced enzyme inhibition.

Study on Antibacterial Properties

A comprehensive study evaluated the antibacterial efficacy of various benzimidazolium salts against resistant bacterial strains. The findings indicated that certain compounds not only inhibited bacterial growth but also effectively disrupted established biofilms, highlighting their potential as therapeutic agents against chronic infections .

Research on Anticancer Effects

Another significant study focused on the anticancer properties of benzimidazole derivatives. The results indicated that these compounds could induce cell cycle arrest and apoptosis in cancer cells through the inhibition of DNA topoisomerases, making them promising candidates for further development in cancer therapy .

Scientific Research Applications

Antiviral Activity

Recent studies have highlighted the antiviral properties of benzimidazole derivatives against various viruses. For instance:

- Herpes Simplex Virus (HSV) : Compounds derived from benzimidazole have shown promising activity against HSV with effective concentrations (IC50) significantly lower than traditional antiviral drugs like ribavirin .

- Enteroviruses : Certain derivatives have demonstrated potent inhibition of enteroviruses with IC50 values as low as 1.08 μg/ml .

Antibacterial Properties

The antibacterial efficacy of benzimidazole derivatives has been extensively documented:

- Compounds such as those synthesized in recent research exhibited strong activity against Gram-positive bacteria including Staphylococcus aureus and Streptococcus faecalis, with minimal inhibitory concentrations (MIC) reaching as low as 4 μg/mL .

Anticancer Activity

Benzimidazole derivatives have also been explored for their anticancer potential:

- A specific derivative showed significant antiproliferative effects against the MDA-MB-231 breast cancer cell line, indicating its potential as a chemotherapeutic agent .

Case Study 1: Antiviral Efficacy Against BVDV

A study focused on a library of benzimidazole derivatives revealed that certain compounds exhibited effective antiviral activity against Bovine Viral Diarrhea Virus (BVDV), with an effective concentration (EC50) of 1.11 mM. This highlights the potential for developing veterinary antivirals based on this chemical scaffold .

Case Study 2: Antibacterial Activity

Research conducted on a series of synthesized benzimidazole derivatives demonstrated that specific compounds had remarkable antibacterial properties against resistant strains of bacteria. For example, one compound displayed an MIC value lower than that of standard antibiotics used in clinical settings .

Data Summary Table

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural Analogues

Compound A : 5,6-Dichloro-1-ethyl-2-methyl-3-(4-sulfobutyl)-1H-benzimidazolium inner salt (CAS 32634-37-0)

- Molecular formula : C₁₄H₁₈Cl₂N₂O₃S .

- Key differences : Lacks the propenyl bridge and sodium counterion; contains a methyl group at position 2.

- Applications : Industrial manufacturing and specialty chemicals .

- Market data: Priced at $40–45/g (2025 forecast) , with regional demand in Asia and North America .

Compound B : 1H-Benzimidazolium, 5,6-dichloro-2-[3-(5,6-dichloro-1,3-diethyl-2-benzimidazolinylidene)propenyl]-1,3-diethyl-, iodide (CAS 65385-48-0)

Functional Analogues

Compound C : 1H-Benzimidazolium, 6-chloro-1-ethyl-2-methyl-3-(4-sulfobutyl)-5-(trifluoromethyl)-, inner salt (CAS 63816-04-6)

- Molecular formula : C₁₅H₁₈ClF₃N₂O₃S .

- Key differences : Trifluoromethyl group at position 5; used in HPLC analysis with acetonitrile/water mobile phases .

- LogP : 1.48 (indicating moderate lipophilicity) .

Compound D : Benzimidazolocarbocyanine iodide (CAS 76135-96-1)

Comparative Data Table

Key Research Findings

- Sodium vs. Iodide Salts : Sodium salts (e.g., target compound) exhibit enhanced water solubility and lower toxicity compared to iodide derivatives, making them preferable for in vivo biological applications .

- Sulfobutyl vs. Sulfopropyl : Compounds with 4-sulfobutyl groups (target compound) show improved stability in aqueous media over 3-sulfopropyl analogues (e.g., CAS 63815-68-9) .

- Optical Performance: The propenyl bridge in the target compound extends conjugation, shifting absorption/emission spectra to longer wavelengths (~520 nm) versus non-bridged analogues (~480 nm) .

Preparation Methods

Core Benzimidazole Scaffold Formation

The benzimidazole core is typically synthesized via condensation of o-phenylenediamine derivatives with carbonyl sources. For the target compound, 5,6-dichloro-1H-benzimidazole serves as the precursor. A modified protocol involves refluxing 4,5-dichloro-1,2-diaminobenzene with triethyl orthoformate in acetic acid, yielding 5,6-dichloro-1H-benzimidazole with >85% purity . Critical parameters include:

| Parameter | Optimal Condition | Impact on Yield |

|---|---|---|

| Temperature | 140–145°C | Maximizes cyclization |

| Solvent | Triethyl orthoformate | Facilitates imidazole ring closure |

| Catalyst | Trimethylsilyl chloride | Enhances electrophilicity |

| Reaction Time | 15–20 minutes | Prevents over-oxidation |

This method avoids column chromatography, favoring recrystallization from ethanol-water mixtures for purification .

N-Alkylation for Ethyl and Sulfobutyl Substituents

N-alkylation introduces ethyl and sulfobutyl groups at the 1- and 3-positions of the benzimidazole core. Ethyl bromide and 1,4-butanesultone are employed as alkylating agents under basic conditions. A two-phase system (DMSO/water) with potassium carbonate achieves 70–75% yield for mono-alkylation, while sequential alkylation requires elevated temperatures (90–100°C) and prolonged reaction times (12–16 hours) .

Key Considerations:

-

Order of Substitution: Ethylation precedes sulfobutylation to avoid steric hindrance.

-

Solvent Selection: Dimethyl sulfoxide (DMSO) enhances solubility of sulfobutyl intermediates .

-

Counterion Exchange: Sodium hydroxide neutralizes sulfonic acid groups post-alkylation, forming the sodium salt .

Propenyl Coupling for Bis-Benzimidazolium Structure

The propenyl bridge between two benzimidazolium units is formed via Heck coupling or Wittig reactions. Palladium-catalyzed coupling of 5,6-dichloro-1-ethyl-3-(4-sulfobutyl)benzimidazolium iodide with acrylate derivatives under inert atmosphere yields the trans-propenyl linkage . Optimal conditions include:

| Reagent | Role | Concentration |

|---|---|---|

| Pd(OAc)₂ | Catalyst | 5 mol% |

| Triethylamine | Base | 3 equivalents |

| Acrylonitrile | Coupling partner | 1.2 equivalents |

Reaction monitoring via HPLC confirms >90% conversion after 8 hours at 80°C .

Sulfonation and Sodium Salt Formation

Sulfobutyl groups are introduced via nucleophilic substitution of bromobutane derivatives with sodium sulfite. Aqueous-phase reactions at pH 10–12 prevent desulfonation, achieving quantitative conversion . Post-sulfonation, ion-exchange chromatography replaces chloride counterions with sodium, yielding the final inner salt.

Purification Protocol:

-

Diafiltration: Removes unreacted sulfite ions using a 3 kDa membrane.

-

Lyophilization: Yields the sodium salt as a hygroscopic white powder .

Structural Validation and Quality Control

Spectroscopic Characterization:

-

¹H NMR: Ethyl groups resonate as triplets at δ 1.2–1.4 ppm (CH₃) and δ 3.8–4.2 ppm (NCH₂). Sulfobutyl protons appear as multiplet signals at δ 2.4–2.6 ppm .

-

FTIR: S=O stretches at 1040–1060 cm⁻¹ and 1170–1190 cm⁻¹ confirm sulfonate groups .

-

HRMS: Molecular ion peak at m/z 789.1245 ([M-Na]⁻) validates the molecular formula C₃₂H₃₄Cl₄N₄O₆S₂ .

Purity Assessment:

| Method | Criteria | Result |

|---|---|---|

| HPLC (C18 column) | Retention time: 12.3 min | 98.5% purity |

| Elemental Analysis | %Cl: 17.8 (theor: 18.2) | Within ±0.4% |

Industrial-Scale Production Challenges

Large-scale synthesis faces hurdles in:

Q & A

Basic Research Questions

Q. What are the established synthetic routes for this benzimidazolium-based cyanine dye, and what critical parameters influence yield and purity?

- The compound is synthesized via condensation reactions between benzimidazole precursors and propenyl linkers. Key parameters include reaction temperature (optimized at 60–80°C), stoichiometric ratios of dichlorinated intermediates, and purification via recrystallization in methanol or dimethylformamide. Phosphorus oxychloride is often used as a cyclization agent, requiring strict anhydrous conditions .

Q. Which spectroscopic techniques are most effective for characterizing its structural and electronic properties?

- UV-Vis spectroscopy confirms absorption maxima at 514 nm (methanol), with molar extinction coefficients of ~195,000 cm⁻¹M⁻¹. Fluorescence emission at 529 nm is used to validate dye integrity. High-resolution mass spectrometry (HRMS) and NMR (¹H/¹³C) are critical for verifying molecular weight (652.23 g/mol) and substituent positions, particularly the sulfobutyl and ethyl groups .

Q. What are its primary biological applications in academic research?

- The dye is widely used for mitochondrial membrane potential assays due to its J-aggregate formation in depolarized membranes. It also stains spermatozoa for motility analysis, detects apoptosis via fluorescence shifts, and serves as a probe for multidrug resistance (P-glycoprotein activity) in leukemia cells. Solubility in polar solvents (e.g., DMSO) ensures compatibility with live-cell imaging .

Advanced Research Questions

Q. How can researchers resolve contradictions in mitochondrial membrane potential data obtained with this dye?

- Contradictions often arise from dye concentration-dependent aggregation or interference from cellular autofluorescence. Methodological solutions include:

- Titrating dye concentrations (5–20 µM) to avoid self-quenching.

- Validating results with TMRE or JC-10 as secondary probes.

- Using fluorescence lifetime imaging microscopy (FLIM) to distinguish membrane potential-independent artifacts .

Q. What computational modeling approaches are suitable for studying its interactions with biological membranes or proteins?

- Molecular dynamics (MD) simulations with force fields like CHARMM or AMBER can model dye-lipid bilayer interactions, focusing on sulfobutyl group orientation. Density functional theory (DFT) predicts electronic transitions correlated with spectroscopic data. Machine learning (ML) pipelines, integrated with COMSOL Multiphysics, optimize dye-protein binding free energy calculations .

Q. How should experimental designs be structured to investigate its role in multidrug resistance (MDR) pathways?

- Use ABC transporter-overexpressing cell lines (e.g., MCF-7/ADR) and compare dye accumulation via flow cytometry with/without inhibitors like verapamil. Include:

- Dose-response curves to assess IC₅₀ shifts in the presence of chemotherapeutics.

- Competitive binding assays with fluorescent substrates (e.g., calcein-AM).

- RNAi knockdown of ABCC1/ABCG2 to isolate transporter-specific effects .

Q. What advanced separation techniques are recommended for isolating degradation byproducts during stability studies?

- High-performance liquid chromatography (HPLC) with ion-pairing agents (e.g., tetrabutylammonium phosphate) separates sulfonate-containing degradation products. Capillary electrophoresis (CE) with UV detection at 514 nm resolves charged intermediates. Accelerated stability studies under oxidative stress (40°C, 75% RH) identify critical degradation pathways .

Methodological Best Practices

Q. How can researchers minimize hepatotoxicity risks during in vivo applications?

- Conduct preliminary cytotoxicity screens in HepG2 cells to establish safe dosing thresholds (typically <10 µM). Use PEGylated liposomes for targeted delivery, reducing off-target accumulation. Monitor liver enzymes (ALT/AST) in animal models post-administration .

Q. What protocols ensure reproducibility in Langmuir-Blodgett film preparation for nonlinear optical studies?

- Optimize spreading solutions (chloroform:methanol, 3:1 v/v) to achieve monolayer surface pressures of 25–30 mN/m. Use a Wilhelmy plate balance for precise pressure measurements. Validate film homogeneity via atomic force microscopy (AFM) and second-harmonic generation (SHG) imaging .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.